3-(difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole
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Overview
Description
3-(Difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodo, and isopropyl groups
Preparation Methods
The synthesis of 3-(difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, difluoromethylation can be achieved using difluorocarbene reagents under specific conditions . The iodo group can be introduced through iodination reactions, often using iodine or iodine-containing compounds as reagents . The isopropyl group can be introduced through alkylation reactions using isopropyl halides .
Chemical Reactions Analysis
3-(Difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl alcohols or acids.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
3-(Difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The iodo group can participate in halogen bonding, further stabilizing the interaction with the target . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound lacks the iodo and isopropyl groups, making it less versatile in certain synthetic applications.
4-Iodo-1-isopropyl-1H-pyrazole: This compound lacks the difluoromethyl group, which can reduce its potential for forming hydrogen bonds and its overall stability.
3-(Trifluoromethyl)-4-iodo-1-isopropyl-1H-pyrazole: The trifluoromethyl group can increase the compound’s lipophilicity compared to the difluoromethyl group, affecting its solubility and bioavailability.
Properties
IUPAC Name |
3-(difluoromethyl)-4-iodo-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2/c1-4(2)12-3-5(10)6(11-12)7(8)9/h3-4,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZLCIIHKZGVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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